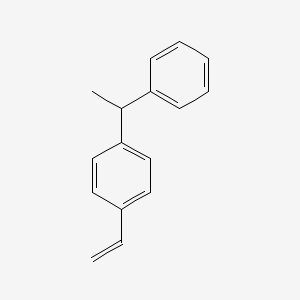
1-Ethenyl-4-(1-phenylethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethenyl-4-(1-phenylethyl)benzene, also known as p-ethylstyrene, is an organic compound with the molecular formula C16H18. This compound is a derivative of benzene, characterized by the presence of an ethenyl group and a phenylethyl group attached to the benzene ring. It is a colorless liquid with a distinct aromatic odor and is used in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: 1-Ethenyl-4-(1-phenylethyl)benzene can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Dehydrogenation of Ethylbenzene: Ethylbenzene can be dehydrogenated to form styrene, which can then undergo further alkylation to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic dehydrogenation of ethylbenzene followed by alkylation. The reaction conditions include high temperatures and the use of catalysts to facilitate the dehydrogenation and alkylation processes.
化学反应分析
Types of Reactions: 1-Ethenyl-4-(1-phenylethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of 1-ethyl-4-(1-phenylethyl)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the reagents used.
科学研究应用
1-Ethenyl-4-(1-phenylethyl)benzene has several applications in scientific research, including:
Chemistry: Used as a monomer in the production of polymers and copolymers.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the manufacture of resins, plastics, and synthetic rubber.
作用机制
The mechanism of action of 1-ethenyl-4-(1-phenylethyl)benzene involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. The ethenyl group can participate in polymerization reactions, forming long-chain polymers through radical or ionic mechanisms.
相似化合物的比较
1-Ethenyl-4-(1-phenylethyl)benzene can be compared with other similar compounds, such as:
Styrene: Similar structure but lacks the phenylethyl group.
Ethylbenzene: Lacks the ethenyl group.
1-Ethenyl-4-ethylbenzene: Similar structure but with an ethyl group instead of a phenylethyl group.
Uniqueness: The presence of both an ethenyl group and a phenylethyl group in this compound makes it unique compared to other benzene derivatives. This unique structure imparts specific chemical and physical properties, making it valuable in various industrial and research applications.
属性
CAS 编号 |
90173-52-7 |
|---|---|
分子式 |
C16H16 |
分子量 |
208.30 g/mol |
IUPAC 名称 |
1-ethenyl-4-(1-phenylethyl)benzene |
InChI |
InChI=1S/C16H16/c1-3-14-9-11-16(12-10-14)13(2)15-7-5-4-6-8-15/h3-13H,1H2,2H3 |
InChI 键 |
YOBUVNADBSHNMO-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)C2=CC=C(C=C2)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{4-[(E)-Phenyldiazenyl]phenyl}phosphonic acid](/img/structure/B14377274.png)



![Ethyl 4-[(3-chloro-4-methoxyphenyl)sulfanyl]-3-oxobutanoate](/img/structure/B14377301.png)

amino}ethan-1-ol](/img/structure/B14377331.png)
![N-[3-(Methylamino)-4-nitrophenyl]methanesulfonamide](/img/structure/B14377335.png)
oxophosphanium](/img/structure/B14377336.png)


![4-Chloro-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B14377345.png)


